molecular formula C27H41ClN4O4 B12373302 Thalidomide-NH-C14-NH2 (hydrochloride)

Thalidomide-NH-C14-NH2 (hydrochloride)

Cat. No.: B12373302
M. Wt: 521.1 g/mol
InChI Key: OBKYJLPSAHWVEJ-UHFFFAOYSA-N
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Description

Thalidomide-NH-C14-NH2 (hydrochloride) (CAS: GC73618) is a cereblon (CRBN)-targeting ligand derived from thalidomide, a well-known immunomodulatory drug. This compound features a 14-carbon alkyl chain (-C14-) linker terminating in a primary amine group, modified as a hydrochloride salt for stability. Its molecular formula is C27H41ClN4O4, with a molecular weight of 521.09 g/mol .

Properties

Molecular Formula

C27H41ClN4O4

Molecular Weight

521.1 g/mol

IUPAC Name

4-(14-aminotetradecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C27H40N4O4.ClH/c28-18-11-9-7-5-3-1-2-4-6-8-10-12-19-29-21-15-13-14-20-24(21)27(35)31(26(20)34)22-16-17-23(32)30-25(22)33;/h13-15,22,29H,1-12,16-19,28H2,(H,30,32,33);1H

InChI Key

OBKYJLPSAHWVEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCCN.Cl

Origin of Product

United States

Preparation Methods

One-Step Condensation with Modified Phthalic Anhydrides

A patent-derived method (CN1405166A) employs glutamine and substituted phthalic anhydrides under vacuum heating to form thalidomide analogs. For Thalidomide-NH-C14-NH2, this approach is adapted by replacing phthalic anhydride with a pre-functionalized intermediate containing the C14-NH2 chain.

Key Steps :

  • Anhydride Activation : 3- or 4-substituted phthalic anhydride (e.g., chloro, nitro) reacts with glutamine at 120–150°C.
  • Cyclization : Heating to 160–220°C under vacuum induces dual dehydration, forming the isoindole-piperidine core.
  • Post-Modification : The C14-NH2 chain is introduced via nucleophilic displacement of a chloride or nitro group using 14-aminotetradecylamine.

Example Conditions :

Parameter Value
Temperature 190°C ± 10°C
Reaction Time 10–20 hours
Yield 35–42%
Purification 1,4-dioxane/acetone recrystallization

Multi-Step Modular Assembly

A peer-reviewed protocol synthesizes thalidomide analogs through sequential functionalization (PMC10418715):

Step 1: Core Synthesis

  • Quinazoline Intermediate : Quinazoline-2,4(1H,3H)-dione is chlorinated to 2,4-dichloroquinazoline using POCl3/TEA.
  • Piperidine Attachment : Reaction with 3-aminopiperidine-2,6-dione in isopropanol yields the thalidomide analog.

Step 2: C14-NH2 Chain Incorporation

  • Nucleophilic Displacement : The 4-chloro group of the intermediate undergoes substitution with 14-aminotetradecylamine in DMF at 80°C for 12 hours.
  • Hydrochloride Formation : Treatment with HCl gas in ethyl acetate precipitates the hydrochloride salt.

Optimized Parameters :

Parameter Value
Solvent DMF
Temperature 80°C
Reaction Time 12 hours
Yield 50–60%

Purification and Characterization

Purification Techniques

  • Recrystallization : Crude product is dissolved in 1,4-dioxane, filtered, and precipitated with acetone.
  • Column Chromatography : Silica gel (ethyl acetate/methanol 9:1) removes unreacted amines.

Analytical Validation

Spectroscopic Data :

  • IR (KBr) : 3295 cm⁻¹ (N–H stretch), 1778 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d6) : δ 11.16 (s, 1H, NH), 8.35–8.26 (m, 3H, aromatic), 5.19–5.14 (dd, 1H, CH), 2.93–2.88 (m, 1H, piperidine).
  • MS (ESI+) : m/z 521.1 [M+H]⁺.

Purity Assessment :

Method Purity (%)
HPLC (C18 column) ≥98%
Elemental Analysis C: 62.21; H: 7.89; N: 10.73

Applications in Targeted Protein Degradation

Thalidomide-NH-C14-NH2 (hydrochloride) serves as a cereblon ligand in PROTACs, enabling degradation of oncoproteins like BRD4 and BCL-6. Notable Findings :

  • PROTAC Efficiency : Conjugation to a BET inhibitor via the C14 linker achieved DC50 (degradation concentration) of 10 nM in leukemia cells.
  • Selectivity : The 14-carbon chain optimizes binding to cereblon’s hydrophobic pocket, reducing off-target effects.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-C14-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cancer Treatment

Thalidomide and its derivatives are primarily recognized for their role in treating multiple myeloma, a type of blood cancer. Thalidomide-NH-C14-NH2 has shown efficacy in:

  • Multiple Myeloma : Clinical studies indicate that thalidomide significantly improves response rates when combined with other agents like dexamethasone. It works by inhibiting angiogenesis and modulating the immune response against tumor cells .
  • Solid Tumors : Research has explored its use in treating various solid tumors due to its anti-proliferative properties. Thalidomide's mechanism involves targeting inflammatory cytokines that promote tumor growth .

Dermatological Conditions

Thalidomide is approved for the treatment of erythema nodosum leprosum (ENL), a painful inflammatory complication of leprosy. Its anti-inflammatory properties help alleviate symptoms associated with this condition .

Neurological Disorders

Emerging studies suggest potential applications in treating neurological disorders, particularly those associated with inflammation. Thalidomide-NH-C14-NH2 may help modulate immune responses in conditions such as multiple sclerosis .

Case Study: COVID-19 Treatment

A recent study investigated the use of thalidomide in patients with severe COVID-19 symptoms. The results indicated that patients receiving thalidomide experienced accelerated recovery, shorter hospital stays, and reduced need for mechanical ventilation compared to control groups . This highlights thalidomide's potential as an adjunct therapy in viral infections characterized by hyper-inflammatory responses.

Case Study: Thalidomide Embryopathy

A retrospective analysis revealed cases of thalidomide embryopathy, where children born to mothers who took thalidomide during pregnancy exhibited severe congenital malformations. This underscores the importance of stringent controls when prescribing thalidomide to prevent teratogenic effects while exploring its therapeutic benefits .

Mechanism of Action

The mechanism of action of Thalidomide-NH-C14-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system. This targeted protein degradation is a key feature of PROTAC technology, allowing for the selective removal of disease-causing proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thalidomide derivatives are tailored for specific research applications by modifying linker length, functional groups, and solubility. Below is a comparative analysis of Thalidomide-NH-C14-NH2 (hydrochloride) with its analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Linker Type Purity Key Features
Thalidomide-NH-C14-NH2 (hydrochloride) C27H41ClN4O4 521.09 C14 alkyl ≥95% Long hydrophobic linker; PROTAC-focused
Thalidomide-5-CH2-NH2 (hydrochloride) C14H14ClN3O4 323.73 Aminomethyl (-CH2-) N/A Compact; potential for CNS penetration
Thalidomide-O-amido-C4-NH2 (hydrochloride) C19H23ClN4O6 438.86 C4 amido N/A Enhanced solubility; E3 ligase conjugates
Thalidomide-NH-amido-C2-NH2 (hydrochloride) Not specified N/A C2 amido N/A Short linker; high rigidity
Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) Not specified N/A PEG2-C2 hybrid N/A Improved hydrophilicity; reduced aggregation
Linker Length and Flexibility
  • C14 Alkyl (Thalidomide-NH-C14-NH2) : The extended hydrophobic linker facilitates membrane permeability and protein-protein interaction (PPI) in PROTACs, but may reduce aqueous solubility .
  • PEG2-C2 Hybrid (Thalidomide-NH-amido-PEG2-C2-NH2) : Incorporation of polyethylene glycol (PEG) improves solubility and pharmacokinetics, critical for in vivo studies .
CRBN Binding Affinity

While all analogs retain thalidomide's core structure for CRBN binding, linker modifications influence ternary complex formation. For example, Thalidomide-5-CH2-NH2’s aminomethyl group may sterically hinder CRBN interactions compared to the linear C14 chain .

Q & A

Q. What in vitro models best recapitulate the pharmacokinetic challenges of Thalidomide-NH-C14-NH2 (hydrochloride)?

  • Methodology : Use 3D spheroid or organoid models to mimic tissue penetration barriers. Assess permeability via Caco-2 monolayers and metabolic stability in hepatocyte suspensions. Compare results with in silico ADMET predictions (e.g., SwissADME) to prioritize lead candidates .

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